molecular formula C6H6F6NO3P B2353801 2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile CAS No. 1609326-76-2

2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile

Cat. No.: B2353801
CAS No.: 1609326-76-2
M. Wt: 285.082
InChI Key: SUFATQZKORLMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile is a chemical compound known for its unique structure and properties It contains a phosphoryl group bonded to two 2,2,2-trifluoroethoxy groups and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile typically involves the reaction of acetonitrile with bis(2,2,2-trifluoroethoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

CH3CN+ClP(O)(OCH2CF3)2NCCH2P(O)(OCH2CF3)2+HCl\text{CH}_3\text{CN} + \text{ClP(O)(OCH}_2\text{CF}_3\text{)}_2 \rightarrow \text{NCCH}_2\text{P(O)(OCH}_2\text{CF}_3\text{)}_2 + \text{HCl} CH3​CN+ClP(O)(OCH2​CF3​)2​→NCCH2​P(O)(OCH2​CF3​)2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The phosphoryl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce various phosphine derivatives.

Scientific Research Applications

2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile involves its interaction with molecular targets through its phosphoryl and nitrile groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl [Bis(2,2,2-trifluoroethoxy)phosphoryl]acetate: Similar structure but with a methyl ester group instead of a nitrile group.

    Bis(2,2,2-trifluoroethyl)phosphonoacetate: Contains similar trifluoroethoxy groups but differs in the overall structure.

Uniqueness

2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile is unique due to its combination of a nitrile group with the bis(2,2,2-trifluoroethoxy)phosphoryl moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6NO3P/c7-5(8,9)3-15-17(14,2-1-13)16-4-6(10,11)12/h2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFATQZKORLMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)P(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.